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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonamide, with the CAS number 1778-37-6, is a small organic molecule
that has garnered interest in the scientific community for its potential pharmacological activities.
This technical guide provides a comprehensive overview of its chemical and physical
properties, a detailed experimental protocol for its synthesis, and an exploration of its known
biological activities and potential mechanisms of action. The compound is notably recognized
for its role as an inhibitor of ion channels, specifically voltage-gated sodium and potassium
channels, suggesting its potential utility in the fields of neuroscience and drug development.
Furthermore, its structural resemblance to the neurotransmitter acetylcholine hints at possible
interactions with cholinergic systems. This document aims to serve as a core resource for
researchers and professionals engaged in the study and application of 3-
Formylbenzenesulfonamide.

Chemical and Physical Properties

3-Formylbenzenesulfonamide is a benzenesulfonamide derivative characterized by the
presence of a formyl group at the meta position of the benzene ring.

Table 1: Physicochemical Properties of 3-Formylbenzenesulfonamide
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Property Value Source

CAS Number 1778-37-6 [L1121[3141[5]

Molecular Formula C7H7NOsS [2][3]

Molecular Weight 185.20 g/mol [2][3]

Melting Point No data available

Boiling Point No data available

Density No data available

SMILES 0=S(=0)(N)clccce(cl)C=0 [2]
INChl=1S/C7H7NO3S/c8-

InChl 12(10,11)7-3-1-2-6(4-7)5-9/h1-  [3]

5H,(H2,8,10,11)

Spectroscopic Data:

While specific spectra for 3-Formylbenzenesulfonamide are not publicly available in the

search results, several chemical suppliers indicate their availability upon request.[1] The

expected characteristic spectral features are outlined below based on the analysis of related

compounds.

Table 2: Expected Spectroscopic Data for 3-Formylbenzenesulfonamide
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Spectrum Expected Peaks and Features

Aromatic protons (multiplets, ~7.5-8.5 ppm),
aldehyde proton (singlet, ~9.9-10.1 ppm),

1H NMR _ _ _
sulfonamide protons (broad singlet, variable
chemical shift).
Aromatic carbons (~125-140 ppm), aldehyde
13C NMR

carbonyl carbon (~190 ppm).

N-H stretching of the sulfonamide group (~3300-
3400 cm™1), C=0 stretching of the aldehyde

IR (Infrared) (~1700 cm~1), S=0 stretching of the
sulfonamide (~1350 and 1160 cm~1), and
aromatic C-H and C=C bands.

Molecular ion peak (M*) at m/z 185, with
Mass Spec. fragmentation patterns corresponding to the loss

of functional groups.

Synthesis of 3-Formylbenzenesulfonamide:
Experimental Protocol

A detailed experimental protocol for the synthesis of 3-Formylbenzenesulfonamide is not
explicitly available in the literature. However, based on established synthetic methodologies for
related compounds, a two-step procedure can be proposed. This involves the synthesis of the
precursor, 3-formylbenzenesulfonyl chloride, followed by its amination.

Proposed Synthesis Workflow
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Proposed two-step synthesis of 3-Formylbenzenesulfonamide.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
from 3-Formylbenzaldehyde

This procedure is adapted from a method for the synthesis of 3-formylbenzenesulfonyl chloride
derivatives.[6]

Materials:
o 3-Formylbenzaldehyde

e Sodium bisulfite (NaHSO3)
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e Sodium sulfate (Na2S0a4)

e Chlorosulfonic acid (CISOsH)

e Thionyl chloride (SOCI2)

e N,N-Dimethylformamide (DMF) (catalytic amount)

e Dichloromethane (CH2Cl2)

e Ice

Water

Procedure:

e Formation of the Bisulfite Adduct:

o

In a round-bottom flask, dissolve 3-formylbenzaldehyde in a suitable solvent (e.g.,
water/ethanol mixture).

o

Add a saturated solution of sodium bisulfite dropwise with stirring.

[¢]

Continue stirring until the precipitation of the white bisulfite adduct is complete.

[¢]

Filter the precipitate, wash with cold ethanol, and dry under vacuum.
e Chlorosulfonation:

o Caution: This step should be performed in a well-ventilated fume hood with appropriate
personal protective equipment, as it involves corrosive and reactive reagents.

o To a flask containing the dried bisulfite adduct, add an excess of chlorosulfonic acid slowly
at 0 °C (ice bath).

o After the addition is complete, allow the reaction mixture to stir at room temperature for a
specified time to ensure complete sulfonation.
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o Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic
acid.

o The crude 3-formylbenzenesulfonic acid will precipitate. Filter the solid and wash with cold
water.

o Dry the crude sulfonic acid thoroughly.

o Suspend the dried sulfonic acid in an inert solvent (e.g., dichloromethane) and add a
catalytic amount of DMF.

o Add thionyl chloride dropwise at 0 °C.

o After the addition, reflux the mixture until the reaction is complete (monitored by TLC or
disappearance of the solid).

o Cool the reaction mixture and remove the solvent and excess thionyl chloride under
reduced pressure.

o The resulting residue is the crude 3-formylbenzenesulfonyl chloride, which can be purified
by distillation under reduced pressure or used directly in the next step.

Step 2: Amination of 3-Formylbenzenesulfonyl Chloride

This procedure is a general method for the amination of sulfonyl chlorides.
Materials:

o 3-Formylbenzenesulfonyl chloride

Aqueous ammonia (concentrated)

Dichloromethane (or another suitable organic solvent)

Water

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:
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» Dissolve the crude or purified 3-formylbenzenesulfonyl chloride in dichloromethane.
e Cool the solution in an ice bath.

e Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

» Continue stirring at room temperature for 1-2 hours.

o Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution
(if necessary to remove excess ammonia), and finally with brine.

» Dry the organic layer over anhydrous sodium sulfate.

 Filter and evaporate the solvent under reduced pressure to obtain crude 3-
Formylbenzenesulfonamide.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Biological Activity and Mechanism of Action

3-Formylbenzenesulfonamide has been identified as a modulator of ion channel activity,
which forms the basis of its potential therapeutic applications.

Inhibition of Voltage-Gated lon Channels

The primary reported biological activity of 3-Formylbenzenesulfonamide is its ability to block
the function of voltage-gated sodium (Nav) and potassium (Kv) channels.[2] These channels
are crucial for the generation and propagation of action potentials in excitable cells, such as
neurons. By inhibiting these channels, the compound can reduce neuronal excitability, a
mechanism that is relevant for the treatment of various neurological disorders.

The benzenesulfonamide scaffold is a known pharmacophore for the inhibition of various ion
channels. Studies on related benzenesulfonamide derivatives have shown that they can act as
open-channel blockers of Kv channels, suggesting a direct interaction with the channel pore.[7]
For Nav channels, sulfonamide-based compounds have been developed as potent and
selective inhibitors, indicating that this chemical class can effectively target these channels.[8]
[91[10]
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Proposed Mechanism of lon Channel Inhibition

The precise molecular mechanism of how 3-Formylbenzenesulfonamide interacts with and
inhibits Nav and Kv channels has not been elucidated in detail. However, based on the known

mechanisms of similar ion channel blockers, a general model can be proposed.
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Proposed mechanism of action for 3-Formylbenzenesulfonamide.

It is hypothesized that 3-Formylbenzenesulfonamide physically obstructs the ion-conducting
pore of both sodium and potassium channels. This "pore block” mechanism prevents the flow
of Na* and K* ions across the cell membrane, which is essential for the depolarization and
repolarization phases of an action potential. The binding could be state-dependent, meaning
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the compound may have a higher affinity for the open or inactivated state of the channel, a
common feature of many ion channel blockers.

Potential Interaction with Acetylcholine Receptors

The structural similarity of 3-Formylbenzenesulfonamide to acetylcholine suggests the
possibility of its interaction with nicotinic acetylcholine receptors (hAChRs).[2] While direct
experimental evidence for this interaction is currently lacking, the sulfonamide moiety and the
overall molecular shape could potentially fit into the ligand-binding domain of certain nAChR
subtypes. Such an interaction could lead to either agonistic or antagonistic effects, further
modulating synaptic transmission. The development of pharmacophore models for nAChR
ligands could help in computationally assessing this potential interaction.[11][12][13]

Applications and Future Directions

The ability of 3-Formylbenzenesulfonamide to inhibit voltage-gated ion channels makes it a
compound of interest for the development of novel therapeutics for a range of neurological and
psychiatric conditions characterized by neuronal hyperexcitability, such as:

o Epilepsy
» Neuropathic pain
e Cardiac arrhythmias (due to its effect on cardiac ion channels)

Further research is required to fully characterize the pharmacological profile of 3-
Formylbenzenesulfonamide. Key areas for future investigation include:

o Determination of Physicochemical Properties: Experimental determination of its melting
point, boiling point, and density is necessary for a complete profile.

» Detailed Spectroscopic Analysis: Acquisition and interpretation of tH NMR, 13C NMR, IR, and
mass spectra will confirm its structure and purity.

o Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic
route.
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 In-depth Mechanistic Studies: Elucidation of the specific binding sites and kinetics of
interaction with various subtypes of Nav and Kv channels using electrophysiological
techniques like patch-clamping.

» Evaluation of Acetylcholine Receptor Interaction: Direct assessment of its binding and
functional effects on different NnAChR subtypes.

 In Vivo Efficacy and Safety Studies: Preclinical studies in animal models to evaluate its
therapeutic potential and safety profile.

Conclusion

3-Formylbenzenesulfonamide is a promising chemical entity with a clear biological activity as
an ion channel inhibitor. This technical guide has consolidated the available information on its
properties, proposed a viable synthetic pathway, and outlined its potential mechanisms of
action. The provided data and protocols are intended to facilitate further research and
development of this compound and its derivatives for potential therapeutic applications. As with
any research compound, all handling and experimental procedures should be conducted with
appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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